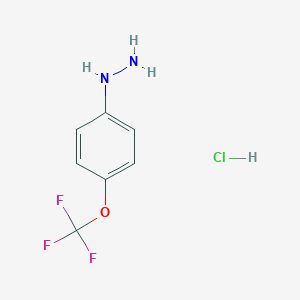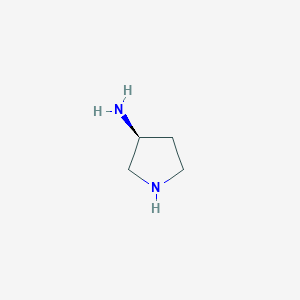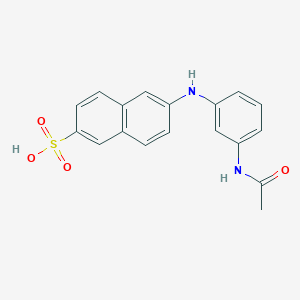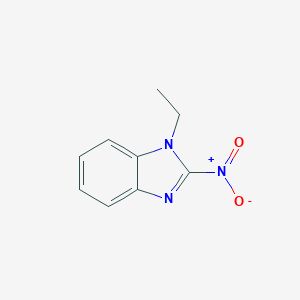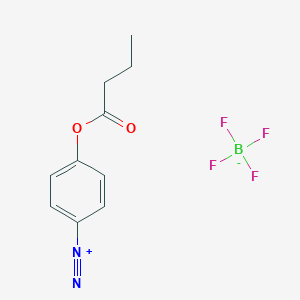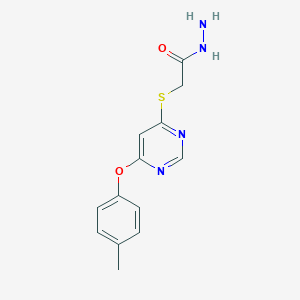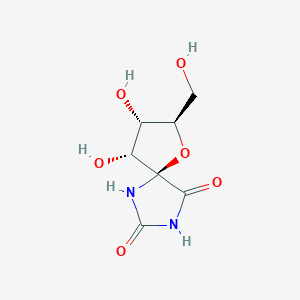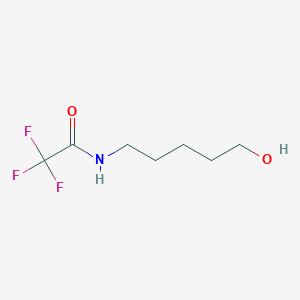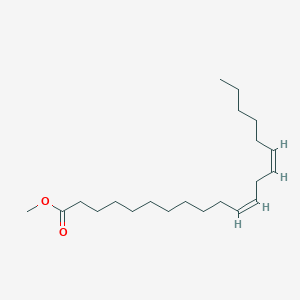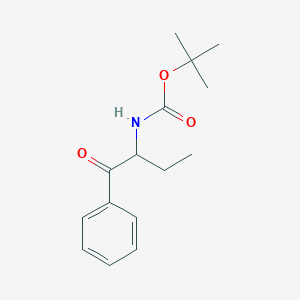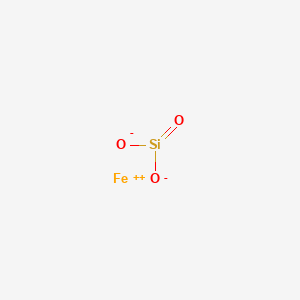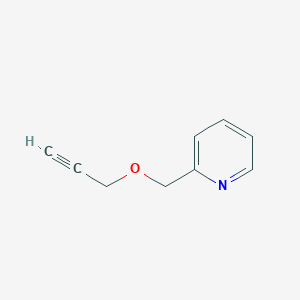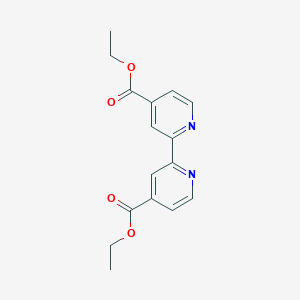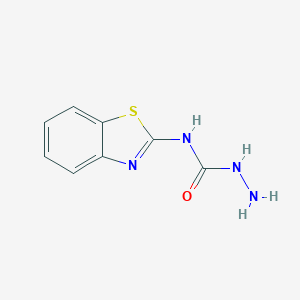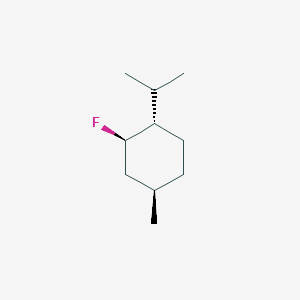
CYCLOHEXANE, 2-FLUORO-4-METHYL-1-(1-METHYLETHYL)-, (1S,2R,4R)- (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CYCLOHEXANE, 2-FLUORO-4-METHYL-1-(1-METHYLETHYL)-, (1S,2R,4R)- (9CI) is a fluorinated derivative of cyclohexane. This compound is characterized by the presence of a fluorine atom at the second position, a methyl group at the fourth position, and an isopropyl group at the first position of the cyclohexane ring. The stereochemistry is specified as (1S,2R,4R), indicating the spatial arrangement of these substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexane, 2-fluoro-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)-(9CI) typically involves the fluorination of a suitable precursor. One common method is the electrophilic fluorination of 2-chloro-4-methyl-1-(1-methylethyl)cyclohexane using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
CYCLOHEXANE, 2-FLUORO-4-METHYL-1-(1-METHYLETHYL)-, (1S,2R,4R)- (9CI) can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the removal of the fluorine atom, yielding the parent hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of cyclohexanol or cyclohexanone derivatives.
Reduction: Formation of 2-methyl-4-isopropylcyclohexane.
科学的研究の応用
CYCLOHEXANE, 2-FLUORO-4-METHYL-1-(1-METHYLETHYL)-, (1S,2R,4R)- (9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of fluorinated drug development.
Medicine: Investigated for its potential use in pharmaceuticals due to the unique properties conferred by the fluorine atom.
Industry: Utilized in the development of new materials and as a solvent in various industrial processes.
作用機序
The mechanism of action of cyclohexane, 2-fluoro-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)-(9CI) depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering metabolic pathways. The stereochemistry also plays a crucial role in determining the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)-(9CI)
- Cyclohexane, 2-bromo-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)-(9CI)
Uniqueness
CYCLOHEXANE, 2-FLUORO-4-METHYL-1-(1-METHYLETHYL)-, (1S,2R,4R)- (9CI) is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets compared to its chloro and bromo analogs.
特性
IUPAC Name |
(1S,2R,4R)-2-fluoro-4-methyl-1-propan-2-ylcyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19F/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWBGMBGALACAU-KXUCPTDWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)F)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)F)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
